Product packaging for 2-acetoxymethylphenol(Cat. No.:CAS No. 6161-96-2)

2-acetoxymethylphenol

Cat. No.: B154159
CAS No.: 6161-96-2
M. Wt: 166.17 g/mol
InChI Key: LDPXUTOXMVCPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetoxymethylphenol is a valuable synthetic intermediate in organic chemistry, primarily recognized for its role as a precursor to o -quinone methide intermediates. These highly reactive transient species are pivotal in biomimetic synthesis, particularly in [4+2] hetero Diels-Alder cycloadditions to construct benzopyran cores found in numerous natural products. This compound enables these key transformations under notably milder thermal conditions compared to other precursors, minimizing potential disruption to delicate molecular structures. Researchers have successfully utilized this methodology in the biomimetic synthesis of complex natural products such as (±)-lucidene and (±)-alboatrin . The stability of this compound is attributed to an intramolecular hydrogen bond between the phenolic OH and the benzylic acetate, which also facilitates a six-membered ring transition state for clean elimination of acetic acid. It is supplied for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B154159 2-acetoxymethylphenol CAS No. 6161-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXUTOXMVCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acetoxymethylphenol and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of phenolic derivatives have been well-established, offering reliable and understood pathways. These generally involve the functionalization of a pre-existing phenol (B47542) ring.

Phenol Alkylation Approaches (e.g., Williamson Ether Synthesis)

Phenol alkylation is a fundamental process for creating alkyl phenol derivatives and aryl alkyl ethers. The Williamson ether synthesis stands out as a classic and versatile method for forming an ether linkage. byjus.com This reaction proceeds via an SN2 mechanism, where a phenoxide ion, formed by deprotonating a phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com

While the Williamson ether synthesis is not the direct route to 2-acetoxymethylphenol, which is an ester, it is a crucial method for synthesizing its ether analogues. The choice of reactants can be tailored to produce a diverse range of structures. The reaction's success is highest with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination reactions instead. byjus.commasterorganicchemistry.com

General Reaction Scheme for Williamson Ether Synthesis: RO⁻Na⁺ (Alkoxide) + R'X (Alkyl Halide) → R-O-R' (Ether) + NaX

Common bases used to deprotonate the phenol include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). gordon.educhem-soc.si In some cases, stronger bases like sodium hydride (NaH) are used, typically in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com

Table 1: Examples of Williamson Ether Synthesis for Phenol Analogues

Phenol Substrate Alkylating Agent Base Solvent Product
4-Methylphenol Chloroacetic acid NaOH Water 4-Methylphenoxyacetic acid gordon.edu
2-Naphthol 1-Bromobutane NaOH Ethanol 2-Butoxynaphthalene youtube.com
Phenol Benzyl (B1604629) Bromide K₂CO₃ DMF Benzyl phenyl ether masterorganicchemistry.com
Eugenol Tetramethylammonium chloride NaOH Polyethylene glycol (PEG) (E/Z)-Isoeugenol methyl ether chem-soc.si

Acylation Strategies

Acylation is the most direct and common strategy for the synthesis of this compound. This process involves the introduction of an acyl group into a molecule. For the target compound, this is typically achieved through the esterification of the hydroxyl group of 2-hydroxymethylphenol (salicyl alcohol) with an acetylating agent.

The reaction generally involves reacting 2-hydroxymethylphenol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. This method efficiently converts the primary alcohol group into an acetate (B1210297) ester while leaving the phenolic hydroxyl group intact under controlled conditions.

General Reaction Scheme for Acylation of 2-Hydroxymethylphenol: C₇H₈O₂ (2-Hydroxymethylphenol) + (CH₃CO)₂O (Acetic Anhydride) → C₉H₁₀O₃ (this compound) + CH₃COOH (Acetic Acid)

Table 2: Reagents for the Acylation of Alcohols

Acylating Agent Catalyst/Conditions Reactivity
Acetic Anhydride Pyridine, DMAP Moderate, commonly used
Acetyl Chloride Triethylamine, Pyridine High, reacts vigorously
Acetic Acid Acid catalyst (e.g., H₂SO₄), heat Lower, requires stronger conditions

Advanced Synthetic Techniques

To meet the demands of modern chemistry for efficiency, diversity, and sustainability, advanced synthetic techniques have been developed. These methods allow for the rapid generation of compound libraries and the use of more environmentally friendly conditions.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) has revolutionized the preparation of compound libraries by immobilizing a starting material onto a solid support, typically a polymer resin. d-nb.info This simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the automation of synthetic steps. d-nb.infoijpsonline.com

For phenolic compounds, the molecule is typically attached to the resin via its hydroxyl group through a linker. acs.org The choice of linker is critical as it determines the conditions under which the final product can be cleaved from the support. d-nb.info Several linkers have been successfully used for the solid-phase synthesis of phenol derivatives, including the Merrifield resin (benzylic ether linker) and photolabile linkers like the o-nitrobenzyl ether linker, which allows for cleavage under mild UV irradiation. acs.orgnih.gov

Once attached to the resin, the phenolic compound can undergo a series of reactions to build complexity before being cleaved to release the final product. nih.gov

Table 3: Common Linkers for Solid-Phase Synthesis of Phenolic Compounds

Linker Type Resin Attachment Chemistry Cleavage Condition Reference
Benzyl Ether (Merrifield) Chloromethylpolystyrene Williamson Ether Synthesis Strong acid (e.g., TFA, HF) acs.org
Photolabile (o-nitrobenzyl) Polystyrene Etherification UV Photolysis (~350 nm) acs.orgnih.gov
Wang Resin 4-(Hydroxymethyl)phenoxymethyl polystyrene Esterification Moderate acid (e.g., TFA) acs.org

Combinatorial Chemistry Approaches

Combinatorial chemistry utilizes techniques like solid-phase synthesis to rapidly produce a large number of different but structurally related molecules, known as a compound library. ijpsonline.com This approach is invaluable in drug discovery and materials science for screening large numbers of compounds for desired properties. benthamdirect.comresearchgate.net

The "split-and-mix" strategy is a powerful method used in solid-phase combinatorial synthesis. ijpsonline.com A batch of resin beads is split into multiple portions, a different building block is added to each portion, and then all portions are recombined. This process can be repeated for several cycles, exponentially increasing the number of unique compounds in the library. ijpsonline.com This methodology has been applied to generate libraries of complex phenolic compounds, such as estradiol (B170435) derivatives and benzimidazole-azo-phenol derivatives, for biological screening. nih.govbenthamdirect.com

Metal-Free Synthetic Methodologies

There is a growing emphasis in organic synthesis on developing metal-free reactions to avoid the cost and toxicity associated with residual transition metals in the final products. nih.govnih.gov These methods often rely on the use of organocatalysts, iodine-mediated reactions, or electrochemistry. nih.govrsc.org

While specific metal-free syntheses for this compound are not widely reported, the principles are applicable to its analogues. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org Furthermore, electrochemical methods have been developed for C-H amination to synthesize N-heterocycles under metal- and external oxidant-free conditions. nih.gov The application of such strategies to phenolic precursors opens up new, greener pathways to complex analogues. d-nb.info

Stepwise Synthetic Approaches

Stepwise synthesis provides a controlled pathway to this compound, primarily involving the selective acetylation of the benzylic alcohol of 2-(hydroxymethyl)phenol, also known as salicyl alcohol.

A documented method for the synthesis of this compound involves the treatment of 2-(hydroxymethyl)phenol with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O) in an appropriate solvent like tetrahydrofuran (THF) at a controlled temperature of 0 °C. acs.org The reaction is subsequently neutralized to afford the desired product. acs.org This approach selectively acetylates the primary alcohol group while leaving the phenolic hydroxyl group intact.

Alternatively, the acetylation of alcohols and phenols can be accomplished using various acetylating agents and catalysts. Acetic anhydride is a commonly employed acetylating agent. umich.edubyjus.comakjournals.com The reaction can be catalyzed by acids, including mineral acids like sulfuric acid or solid acid catalysts such as heteropoly acids. umich.edubyjus.com The use of heteropoly acids represents a greener and more eco-friendly approach to acetylation. umich.eduresearchgate.net Another approach involves the use of pyridine along with acetic anhydride.

The precursor, 2-(hydroxymethyl)phenol, can be synthesized through methods such as the oxidation of 2-hydroxytoluene. zsmu.edu.ua One method involves the ozonolysis of 2-hydroxytoluene in the presence of acetic anhydride, sulfuric acid, and manganese (II) acetate, which leads to the formation of 2-acetoxybenzyl acetate that can be subsequently converted to 2-hydroxybenzyl alcohol. zsmu.edu.ua

The following table summarizes a key stepwise synthetic approach to this compound:

Precursor Reagents Conditions Product Reference
2-(hydroxymethyl)phenolAcetic anhydride, BF₃·Et₂O, THF0 °C, 4 hoursThis compound acs.org

Design and Development of Analogues and Derivatives

The core structure of this compound offers multiple sites for modification, allowing for the design and development of a wide array of analogues and derivatives. These modifications can be strategically implemented to explore structure-activity relationships for various applications.

Strategies for Structural Modification

Structural modification strategies for this compound and its analogues can be centered on the phenolic hydroxyl group, the aromatic ring, and the acetate moiety. rhhz.net

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be a key target for modification. rhhz.net Esterification or etherification of this group can lead to a diverse range of derivatives. For instance, the phenolic hydroxyl can be converted to its corresponding acetate, leading to 2-acetoxybenzyl acetate. kyoto-u.ac.jpkyoto-u.ac.jp

Modification of the Aromatic Ring: The aromatic ring presents opportunities for the introduction of various substituents, thereby altering the electronic and steric properties of the molecule. rhhz.net Halogenation, nitration, and alkylation are common electrophilic aromatic substitution reactions that can be employed to introduce functional groups at different positions on the benzene (B151609) ring. For example, analogues such as 2-bromo-4-acetoxymethylphenol have been mentioned in the literature. google.com

Modification of the Acetate Group: The acetate group can also be modified. Hydrolysis of the ester would yield the parent 2-(hydroxymethyl)phenol. kyoto-u.ac.jp Transesterification reactions could be employed to introduce different acyl groups, leading to a variety of ester derivatives.

The following table outlines potential strategies for structural modification:

Modification Site Type of Reaction Potential Derivatives Reference
Phenolic Hydroxyl GroupEsterification2-Acetoxybenzyl acetate kyoto-u.ac.jpkyoto-u.ac.jp
Aromatic RingHalogenationBromo-substituted analogues google.com
Acetate GroupHydrolysis2-(Hydroxymethyl)phenol kyoto-u.ac.jp

Stereoselective Synthesis Considerations

While this compound itself is achiral, the synthesis of its analogues can introduce chirality, necessitating stereoselective synthetic methods. Chirality can be introduced through the presence of a stereogenic center on a substituent attached to the aromatic ring or within the ester group itself.

Axial Chirality: For certain substituted analogues, particularly those with bulky groups at the ortho positions relative to a bond with restricted rotation, axial chirality may arise. The stereoselective synthesis of such atropisomers is a topic of interest in organic synthesis, often employing chiral catalysts or auxiliaries. researchgate.net

Stereocenters in Substituents: If a substituent introduced onto the aromatic ring or the ester group contains a stereocenter, its stereoselective synthesis becomes crucial. This can be achieved through various asymmetric synthesis techniques, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.commdpi.com For instance, the dynamic kinetic resolution (DKR) of racemic chiral alcohols, often catalyzed by a combination of a metal complex and a lipase (B570770), is a powerful method for producing enantiomerically pure esters. mdpi.com

Enzymatic Synthesis: Enzymatic methods, such as those employing lipases, can be highly effective for the stereoselective synthesis of esters. mdpi.commdpi.com These biocatalysts can differentiate between enantiomers of a racemic alcohol or acid, leading to the formation of an enantioenriched ester product. mdpi.com For example, Candida antarctica lipase B has been used for the synthesis of various benzyl acetate derivatives. mdpi.com

The following table summarizes key considerations for stereoselective synthesis:

Type of Chirality Synthetic Approach Key Concepts Reference
Axial ChiralityChiral catalysisAtropisomerism researchgate.net
Stereocenters in SubstituentsAsymmetric synthesis, Enzymatic resolutionDynamic Kinetic Resolution mdpi.com
Chiral EstersEnzymatic transesterificationBiocatalysis, Lipases mdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Acetoxymethylphenol

Fundamental Reaction Mechanisms

Nucleophilic Substitution Processes

The acetoxymethyl group in 2-acetoxymethylphenol contains an ester functional group attached to a benzylic carbon. This structure is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the acetoxy group. These reactions can proceed through different mechanisms, primarily the Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) pathways. ksu.edu.saorganic-chemistry.orgedubull.com

In an Sₙ1 reaction , the process occurs in two steps. The first and rate-determining step is the departure of the leaving group (the acetate (B1210297) anion, AcO⁻) to form a resonance-stabilized benzylic carbocation. edubull.comallen.in The presence of the ortho-hydroxyl group can further stabilize this intermediate through resonance. The second step is a rapid attack by a nucleophile on the carbocation. allen.in Polar protic solvents, which can stabilize the carbocation intermediate, favor the Sₙ1 mechanism. ksu.edu.saallen.in

In an Sₙ2 reaction , the substitution occurs in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs. ksu.edu.saorganic-chemistry.org This process involves a five-coordinate transition state and results in an inversion of stereochemistry if the carbon were chiral. allen.in Strong nucleophiles and polar aprotic solvents typically favor the Sₙ2 pathway. ksu.edu.saedubull.com

A key reaction pathway for this compound and related compounds involves the formation of a highly reactive intermediate known as a quinone methide. acs.orgresearchgate.net This can occur via an intramolecular process where the phenolic proton is lost, and the resulting phenoxide attacks the benzylic carbon, displacing the acetate group. This process is essentially an intramolecular nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. pitt.edu

In this compound, the hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The acetoxymethyl (-CH₂OAc) group is generally considered to be weakly deactivating due to the inductive effect of the ester functionality.

The directing effects of the two groups are as follows:

-OH group: Directs incoming electrophiles to positions 4 and 6 (ortho and para to the hydroxyl group).

-CH₂OAc group: Directs to the meta positions relative to itself (positions 3 and 5).

Given that the hydroxyl group is a much stronger activating group than the acetoxymethyl group is a deactivating one, the -OH group's directing effect will dominate. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent acetoxymethyl group may disfavor substitution at position 6, making position 4 the most likely site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent Type Predicted Major Product
Halogenation (e.g., Br₂, FeBr₃) 4-Bromo-2-acetoxymethylphenol
Nitration (e.g., HNO₃, H₂SO₄) 2-Acetoxymethyl-4-nitrophenol
Sulfonation (e.g., fuming H₂SO₄) 3-(Acetoxymethyl)-4-hydroxybenzenesulfonic acid
Friedel-Crafts Acylation (e.g., RCOCl, AlCl₃) 1-(2-(Acetoxymethyl)-5-hydroxyphenyl)ethan-1-one

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the phenolic ring or the ester side chain.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. libretexts.orglibretexts.org Mild oxidizing agents can convert phenols into various products, including quinones. The oxidation state of a carbon atom increases when it forms a bond to a more electronegative atom like oxygen. libretexts.orgmasterorganicchemistry.com For this compound, oxidation could lead to the formation of a corresponding ortho-benzoquinone derivative. The presence of the electron-donating hydroxyl group facilitates this process by lowering the oxidation potential of the ring. savemyexams.com

Reduction: Reduction pathways typically involve increasing the number of carbon-hydrogen bonds or decreasing the number of carbon-heteroatom bonds. masterorganicchemistry.compraxilabs.com The ester functionality in the acetoxymethyl group can be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to two alcohol functionalities. In this case, the acetoxymethyl group would be converted to a diol (two -CH₂OH groups, one from the acyl part and one from the "alkoxy" part), and the phenolic hydroxyl would remain, likely as a lithium salt until workup.

Radical and Ionic Reaction Pathways

Beyond the fundamental mechanisms, this compound can engage in more complex transformations involving highly reactive radical or ionic intermediates.

Ionic Pathways: A significant ionic pathway for this compound and its derivatives is the generation of quinone methides (QMs). researchgate.net These are neutral, highly reactive intermediates that play a role in biological processes like DNA alkylation. acs.orgresearchgate.net The formation can be initiated by heat or, in some cases, photochemically. The process involves the loss of the phenolic proton and the acetate leaving group, forming a conjugated system. These intermediates are potent electrophiles and will readily react with available nucleophiles. researchgate.net Studies on related arenediazonium ions have shown that decomposition can proceed via distinct radical and ionic pathways, with reaction conditions such as the presence of oxygen influencing which mechanism dominates. rsc.org

Radical Pathways: Radical reactions involve species with unpaired electrons. nih.gov For this compound, radical pathways could be initiated by photolysis or the use of radical initiators. For instance, homolytic cleavage of the phenolic O-H bond can generate a phenoxyl radical. researchgate.net This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Such radicals can participate in various reactions, including dimerization or hydrogen abstraction. The benzylic C-H bonds in the methyl group are also potential sites for radical abstraction. The study of silyl (B83357) enol ethers, which are also versatile precursors, highlights the broad utility of radical reactions in modern synthesis. sioc-journal.cn

Reaction Kinetics and Rate-Determining Steps

For the Sₙ1 hydrolysis of this compound, the rate-determining step is the initial unimolecular cleavage of the C-O bond to form the benzylic carbocation. ksu.edu.saedubull.com Therefore, the rate law would be first-order, depending only on the concentration of this compound.

Rate = k[C₉H₁₀O₃] savemyexams.com

Rate = k[C₉H₁₀O₃][Nucleophile] savemyexams.com

In electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate (the sigma complex), as this step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

Kinetic studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have shown that rate constants are highly dependent on temperature and pressure, with different pathways (addition vs. H-abstraction) dominating under different conditions. nih.gov Similar complexities would be expected for the reactions of this compound.

Table 2: Factors Influencing Rate-Determining Steps in Reactions of this compound

Reaction Type Rate-Determining Step Factors Increasing Rate
Sₙ1 Substitution Formation of benzylic carbocation Polar protic solvent, stable leaving group
Sₙ2 Substitution Bimolecular nucleophilic attack Strong nucleophile, polar aprotic solvent, unhindered substrate

Identification and Characterization of Intermediate Species

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. savemyexams.com These species are often short-lived and require specialized techniques for detection. ku.dk

In the reactions of this compound, several key intermediates can be postulated:

Benzylic Carbocation (in Sₙ1): This planar, sp²-hybridized intermediate could be detected or trapped by nucleophiles. Its formation is the key to racemization if the starting material were chiral. allen.in

Sigma Complex (in EAS): This resonance-stabilized carbocation is the hallmark of electrophilic aromatic substitution. Its structure helps explain the ortho, para, or meta directing effects of substituents. masterorganicchemistry.comlibretexts.org

Quinone Methide (in elimination/rearrangement): This is a particularly important intermediate for ortho-hydroxybenzyl derivatives. Experimental studies on related compounds have used techniques like nanosecond and femtosecond transient absorption spectroscopy and low-temperature IR spectroscopy to directly observe and characterize these species. researchgate.net Trapping experiments with nucleophiles can also provide strong evidence for their formation. researchgate.net

Phenoxyl Radical: Formed by homolytic cleavage of the O-H bond, this radical intermediate can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.org

The identification of these intermediates confirms the operation of specific ionic or radical pathways and provides a more complete picture of the molecule's chemical reactivity. rsc.org

Derivatization Strategies for Enhanced Research Applications

Purpose and Principles of Chemical Derivatization in Analytical Research

Chemical derivatization is the process of transforming a chemical compound into a derivative of a similar chemical structure. wikipedia.org This modification is performed to alter the physicochemical properties of the original analyte to make it more suitable for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). numberanalytics.comscribd.comnih.gov The primary goals of derivatization are to improve the volatility and thermal stability of polar compounds, enhance detector response and sensitivity, and improve chromatographic separation and peak shape. taylorandfrancis.comjfda-online.comlibretexts.org

For compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in 2-acetoxymethylphenol, derivatization is often necessary for GC analysis. libretexts.orglibretexts.org The polar -OH group can cause poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase or thermal instability. libretexts.orgresearchgate.net By replacing the active hydrogen with a less polar group, the resulting derivative becomes more volatile, less polar, and more thermally stable, making it amenable to GC analysis. scribd.comphenomenex.com

The core principles of an ideal derivatization reaction include:

Completeness: The reaction should proceed reliably and to completion, minimizing the presence of unreacted starting material which can complicate analysis. wikipedia.org

Specificity: The reaction should be specific to a particular functional group to avoid unwanted side reactions and interferences. wikipedia.org

Stability: The resulting derivative must be stable under the analytical conditions to ensure accurate and reproducible results. wikipedia.org

Simplicity: The procedure should be straightforward and not introduce significant contaminants. taylorandfrancis.com

Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column), with pre-column derivatization being the most common approach in GC. nih.govweber.hu

Functional Group Derivatization Methods

The phenolic hydroxyl group of this compound is the primary target for derivatization. Common methods include silylation, acylation, and alkylation. numberanalytics.comscribd.comelsevierpure.com

Silylation is one of the most widely used derivatization methods for GC analysis. It involves replacing an active hydrogen in a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.com The resulting trimethylsilyl ethers are significantly more volatile, less polar, and more thermally stable than the original phenolic compounds. scribd.comoup.com

Common Silylating Reagents for Phenols:

Reagent Name Abbreviation Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A powerful and widely used silylating agent, capable of derivatizing a broad range of compounds, including phenols. numberanalytics.comnih.gov
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Considered one of the most reactive silylating reagents, known for producing stable and volatile byproducts. numberanalytics.com
Hexamethyldisilazane HMDS A milder reagent, often used with a catalyst for the silylation of phenols. researchgate.netresearchgate.net

The general reaction for the trimethylsilylation of a phenol (B47542) is as follows: Ar-OH + (CH₃)₃Si-X → Ar-O-Si(CH₃)₃ + HX (where Ar-OH represents the phenol and (CH₃)₃Si-X is the silylating reagent)

Acylation is a derivatization process that introduces an acyl group (R-C=O) into a molecule by replacing an active hydrogen. research-solution.com For phenols, this results in the formation of stable esters. Acylation reagents often contain fluorine atoms, which can significantly enhance the detectability of the derivatives using an electron capture detector (ECD). jfda-online.com This method reduces the polarity of the phenolic group, thereby improving its chromatographic properties. scribd.comresearch-solution.com

Alkylation involves replacing an active hydrogen with an alkyl group. gcms.cz This process converts acidic hydroxyl groups, like those in phenols, into ethers or esters, which are less polar and more volatile. weber.hugcms.cz Alkylation reactions can vary from strongly acidic to strongly basic conditions, and the resulting derivatives are generally stable. research-solution.com

Comparison of Derivatization Methods for Phenols:

Method Reagent Type Derivative Formed Key Advantages
Silylation Silylating agents (e.g., BSTFA, MSTFA) Silyl Ether High volatility, good thermal stability, versatile for many functional groups. scribd.comlibretexts.org
Acylation Acylating agents (e.g., Anhydrides) Ester Forms stable derivatives, can introduce electrophoric groups for enhanced ECD detection. jfda-online.comresearch-solution.com

While silylation, acylation, and alkylation are general strategies, specific reagents are employed to target certain functional groups or to achieve particular analytical goals, such as enhanced sensitivity.

2,4-Dinitrophenylhydrazine (DNPH): This reagent is primarily used for the derivatization of aldehydes and ketones. wikipedia.orgnih.gov It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. d-nb.info These derivatives are highly colored and absorb UV light, making them suitable for analysis by HPLC-UV or LC-MS. nih.govsigmaaldrich.comjst.go.jp While this compound itself does not have a carbonyl group for this reaction, DNPH is a critical reagent in broader analytical contexts where carbonyl-containing compounds are analyzed alongside phenols. yorku.ca

Pentafluorobenzyl Bromide (PFBBr): PFBBr is an alkylating agent used to form pentafluorobenzyl (PFB) derivatives. tandfonline.com It is highly effective for derivatizing acidic compounds such as carboxylic acids and phenols. sigmaaldrich.comtcichemicals.comsigmaaldrich.com The resulting PFB ethers are extremely sensitive to electron capture detection (ECD), allowing for trace-level analysis. sigmaaldrich.comsigmaaldrich.com This makes PFBBr a valuable reagent when high sensitivity is required for the quantification of phenolic compounds like this compound. tandfonline.com The derivatization often requires a phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, to facilitate the reaction between the phenoxide ion and the PFBBr. sigmaaldrich.comsigmaaldrich.com

Optimization of Derivatization Protocols (e.g., Temperature, Reaction Time, Reagent Concentration)

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters include reaction temperature, reaction time, and the concentration of the derivatization reagent. sigmaaldrich.comnih.govoncotarget.com

Temperature: The optimal reaction temperature can vary significantly depending on the analyte and the reagent used. sigmaaldrich.com Some silylation reactions for simple alcohols and phenols can proceed rapidly at room temperature, while others, especially for sterically hindered compounds or less reactive functional groups, may require heating to higher temperatures (e.g., 60-90°C) to go to completion. sigmaaldrich.comnih.govoncotarget.com Optimization studies are performed by testing a range of temperatures to find the point that provides the highest derivative yield without causing degradation. nih.govrsc.org

Reaction Time: The time required for a derivatization reaction to reach completion can range from seconds to hours. sigmaaldrich.comnih.gov For instance, a fast silylation of phenols in acetone (B3395972) with BSTFA can be quantitative within 15 seconds at room temperature. nih.gov In contrast, other derivatization reactions may require incubation for 30 minutes, an hour, or even longer. sigmaaldrich.comoncotarget.com The optimal time is determined by analyzing aliquots at different time intervals until the product peak area no longer increases. sigmaaldrich.comrsc.org

Reagent Concentration: It is standard practice to use the derivatization reagent in excess to drive the reaction to completion. sigmaaldrich.com A molar ratio of reagent to analyte of at least 2:1 is often recommended, but the optimal ratio can be much higher and needs to be determined experimentally. sigmaaldrich.comconicet.gov.ar Studies involve testing different reagent concentrations to find the minimum amount needed for complete derivatization, as excessive reagent can sometimes interfere with the analysis or cause unwanted side products. nih.govconicet.gov.ar

The solvent used for the reaction is also a critical parameter. For silylation, aprotic solvents are necessary as protic solvents like water or alcohols will react with the silylating reagent. scribd.comphenomenex.com Acetone has been shown to significantly accelerate silylation reaction rates for phenols compared to other solvents. nih.gov

Table of Compound Names

Compound Name
This compound
N,O-Bis(trimethylsilyl)trifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Hexamethyldisilazane
Trimethylchlorosilane
2,4-Dinitrophenylhydrazine
Pentafluorobenzyl Bromide
Acetone
Arginine
Ornithine
Serine
Caffeic acid
Ferulic acid
2,3-dihydroxyphenylacetic acid
Syringic acid
α-hydroxydihydrocaffeic acid
o-hydroxydihydrocaffeic acid
2-hydroxyphenylpropionic acid
3,4-dihydroxyphenylacetic acid
2,6-dichlorophenol
Tetrachlorohydroquinone
2-chlorophenol
2,4-dichlorophenol
2,4,6-trichlorophenol
4-nonylphenol
Triclosan
Bisphenol-A
Pentachlorophenol
Cresols
Xylenols
2,4,6-TCP
DEHP
Indole
Citrulline
Glutamic acid
Proline
Tyramine
5-Methylcytosine
5-Hydroxymethylcytosine
5-Formylcytosine
5-Carboxylcytosine
Succinic acid
Formaldehyde
Acetaldehyde
Glyoxal
Methylglyoxal
Pinonaldehyde
Nopinone
Butyraldehyde
Isobutyraldehyde
Oxazepam
Amphetamine
Methamphetamine
Cocaine
Ecgonine methyl ester
Benzoylecgonine
2-methyl-6-t-butylphenol
2,6-di-t-butylphenol
Δ¹-tetrahydrocannabinol

Advanced Analytical Techniques for 2 Acetoxymethylphenol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable in the study of 2-acetoxymethylphenol, providing detailed insights into its structural features and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of hydrogen atoms are analyzed. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetoxymethyl group, and the methyl protons of the acetate (B1210297) group. The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Approximate chemical shift ranges for the different types of carbon atoms are known. libretexts.orgmsu.edu For instance, the carbonyl carbon of the ester group would appear at a significantly different chemical shift compared to the aromatic and aliphatic carbons. libretexts.org

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HAromatic (Ar-H)6.0 - 9.5 pdx.edu
¹HMethylene (-CH₂-O)~3.6 pdx.edu
¹HMethyl (-COCH₃)~2.1
¹³CCarbonyl (C=O)150 - 200 libretexts.org
¹³CAromatic (Ar-C)100 - 150 libretexts.org
¹³CMethylene (-CH₂-O)50 - 100 libretexts.org
¹³CMethyl (-CH₃)0 - 50 libretexts.org

Infrared (IR) and Raman Spectroscopy (for Functional Group Analysis)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic group, the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectra would complement IR data, aiding in the complete vibrational analysis and structural confirmation. nih.gov The resolution of Raman spectra can be crucial for distinguishing between similar compounds. avantesusa.com

Functional GroupVibrational ModeExpected IR Absorption Range (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Ester C=OStretching1735 - 1750
Aromatic C=CStretching1400 - 1600
Ester C-OStretching1000 - 1300
Aromatic C-HBending (out-of-plane)690 - 900

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. youtube.com The presence of the hydroxyl and acetoxymethyl substituents on the ring will influence the wavelength of maximum absorption (λmax). masterorganicchemistry.com

Fluorescence Spectroscopy: While not all molecules fluoresce, those that do can be studied using fluorescence spectroscopy. This technique involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This can be a highly sensitive method for quantification and for probing the molecule's electronic environment. Its applicability to this compound would depend on the molecule's quantum yield of fluorescence.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.comagnopharma.com It is highly effective for separating this compound from complex mixtures and providing structural information through fragmentation patterns. eag.comnih.gov The specificity of MS/MS allows for confident identification and quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. chromatographyonline.comnih.gov This is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds. nih.govyoutube.com HRMS is a key tool in metabolomics and the analysis of complex biological samples. nih.gov

Advanced X-ray Techniques (e.g., X-ray Fluorescence, X-ray Diffraction, X-ray Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)

Advanced X-ray techniques provide detailed information about the elemental composition, crystal structure, and electronic states of a material.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgcarleton.eduyoutube.com It works by exciting a sample with X-rays and measuring the emitted fluorescent X-rays, which are characteristic of each element present. wikipedia.orgmfa.org

X-ray Diffraction (XRD): XRD is primarily used to determine the atomic and molecular structure of a crystal. sci-hub.sespringernature.com By analyzing the angles and intensities of the diffracted X-ray beams, the crystal lattice parameters and the arrangement of atoms in this compound can be determined if it is in a crystalline form. doitpoms.ac.ukresearchgate.netdoitpoms.ac.uk

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orgchemistryviews.orgmicro.org.au By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured to determine their binding energies, which are characteristic of the elements and their oxidation states. tib.eucarleton.edu

X-ray Absorption Spectroscopy (XAS): XAS is a technique for probing the local geometric and/or electronic structure of matter. wikipedia.orgspringernature.com It involves tuning X-ray energies to cause the excitation of core electrons, providing information on the oxidation state and coordination environment of the absorbing atom. uwo.cayoutube.com Time-resolved XAS can even track changes in the chemical state of a catalyst during a reaction. nih.gov

Chromatographic Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. nih.govyoutube.comyoutube.com The choice of chromatographic method depends on the properties of the analyte and the matrix. youtube.com

For the analysis of this compound, a phenolic compound, various chromatographic methods can be employed. nih.gov Liquid chromatography (LC) is particularly well-suited. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a common choice for the analysis of phenolic compounds. A reversed-phase C18 column is often used, where the nonpolar stationary phase retains the relatively nonpolar this compound, and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used for elution.

Quantification: Following separation, quantification is typically achieved using a detector coupled to the chromatograph. A UV detector is suitable for this compound due to its aromatic ring. youtube.com For higher sensitivity and selectivity, a mass spectrometer is used as the detector (LC-MS). agnopharma.com By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. LC-MS/MS offers even greater specificity for quantification in complex matrices. nih.govmdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds like this compound. nih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

When coupled with a mass spectrometer (MS), GC becomes an even more potent tool for both qualitative and quantitative analysis. nih.govnih.gov GC-MS allows for the identification of unknown compounds by comparing their mass spectra to extensive libraries. nih.gov For quantitative purposes, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are detected, thereby increasing sensitivity and selectivity. nih.gov

In the context of this compound research, GC-MS can be utilized to:

Identify and quantify this compound in complex mixtures: This is particularly relevant in studies investigating the thermal degradation of materials where this compound might be a minor component among numerous other volatile organic compounds (VOCs). nih.gov

Monitor the formation of this compound in real-time: By coupling a GC-MS system to a reaction vessel, researchers can track the concentration of this compound as a function of time, providing valuable kinetic data.

Analyze reaction byproducts: In synthetic procedures aimed at producing this compound, GC-MS can help identify and quantify any impurities or side-products, aiding in the optimization of reaction conditions. colab.ws

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for highly complex samples. copernicus.org This technique employs two columns with different stationary phases, providing a two-dimensional separation that can resolve compounds that co-elute in a single-column setup. copernicus.org

High-Performance Liquid Chromatography (HPLC) and HPLC-UV Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. basicmedicalkey.com In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The separation of analytes is based on their differential interactions with the stationary and mobile phases. basicmedicalkey.com

For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.gov

HPLC with UV Detection

A common detector used in conjunction with HPLC is the ultraviolet (UV) detector. nih.govresearchgate.net This detector measures the absorbance of the eluent at a specific wavelength. Since this compound contains a benzene ring, it exhibits strong UV absorbance, making HPLC-UV a suitable method for its detection and quantification. nih.govresearchgate.net The wavelength of maximum absorbance (λmax) for this compound would be selected to ensure the highest sensitivity.

Key applications of HPLC-UV in this compound research include:

Routine quality control: To assess the purity of synthesized this compound and quantify it in formulated products.

Stability studies: To monitor the degradation of this compound over time under various storage conditions.

Dissolution testing: To determine the rate at which this compound dissolves from a solid dosage form.

The development of an HPLC-UV method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation with a reasonable analysis time. nih.govmdpi.com

Solid Phase Extraction (SPE) for Sample Preparation

Sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices. windows.net Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from a variety of samples prior to chromatographic analysis. sigmaaldrich.comresearchgate.net The principle of SPE involves passing a liquid sample through a sorbent bed that selectively retains the analyte of interest, while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent using a small volume of a strong solvent. youtube.com

For the analysis of this compound in environmental or biological samples, SPE can be employed to:

Remove matrix interferences: Components in the sample matrix, such as salts, proteins, and other organic molecules, can interfere with the chromatographic analysis. nih.gov SPE can effectively remove these interferences, leading to cleaner chromatograms and more reliable results. windows.net

Concentrate the analyte: When the concentration of this compound in a sample is very low, SPE can be used to concentrate the analyte to a level that is detectable by the analytical instrument. nih.gov

Solvent exchange: SPE can be used to transfer the analyte from the original sample solvent to a solvent that is more compatible with the subsequent chromatographic analysis. windows.net

The choice of SPE sorbent depends on the properties of the analyte and the sample matrix. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is often a suitable choice for extraction from aqueous samples. windows.netyoutube.com The SPE method development involves optimizing the conditioning, loading, washing, and elution steps to achieve high recovery of the analyte and efficient removal of interferences. youtube.com

Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eucampilab.byeuropa.eu A validated analytical method provides reliable, reproducible, and accurate results. ijapbc.com The key validation parameters are discussed below in the context of analyzing this compound.

Method Limit of Quantification and Detection

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cdc.govchromatographyonline.comloesungsfabrik.de It is the concentration that gives a signal that is statistically different from the background noise. loesungsfabrik.de

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.govresearchgate.net The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the working range of the method. loesungsfabrik.denih.gov

Several methods can be used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is applicable to analytical methods that exhibit baseline noise. loesungsfabrik.de Typically, a signal-to-noise ratio of 3:1 is used to estimate the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Standard Deviation of the Blank: This method involves analyzing a number of blank samples and calculating the standard deviation of the response. The LOD and LOQ are then calculated based on this standard deviation and a defined confidence level.

Calibration Curve: The LOD and LOQ can also be estimated from the standard deviation of the y-intercepts of regression lines from a series of calibration curves. loesungsfabrik.de

For the analysis of this compound, the LOD and LOQ would be determined for the specific GC or HPLC method being used and would be expressed in units of concentration (e.g., µg/mL or ng/mL).

Procedural Recovery and Selectivity

Procedural Recovery is a measure of the efficiency of an analytical method, including both the sample preparation and the analytical measurement steps. It is determined by analyzing a sample that has been spiked with a known amount of the analyte and comparing the measured concentration to the known spiked concentration. High and consistent recovery is essential for accurate quantification, especially when using a complex sample preparation procedure like SPE. nih.gov

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov For a chromatographic method, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. This can be assessed by analyzing blank matrix samples and samples containing potential interfering compounds. In HPLC-MS or GC-MS, selectivity is further enhanced by monitoring specific ions characteristic of the analyte. nih.gov

Inter-laboratory Study Methodologies

An inter-laboratory study , also known as a collaborative study or round-robin test, is a study in which multiple laboratories analyze the same samples using the same analytical method. mdpi.com The purpose of an inter-laboratory study is to assess the reproducibility of the method, which is the precision of the method when performed by different analysts in different laboratories with different equipment. mdpi.com

The design of an inter-laboratory study for the analysis of this compound would typically involve:

A detailed and unambiguous analytical protocol: This ensures that all participating laboratories perform the analysis in exactly the same way.

Preparation of homogeneous and stable test materials: Samples with known concentrations of this compound would be prepared and distributed to the participating laboratories.

Statistical analysis of the results: The data from all laboratories would be collected and analyzed statistically to determine the mean, standard deviation, and coefficient of variation for each sample. mdpi.com

Successful completion of an inter-laboratory study provides strong evidence that the analytical method is robust and transferable, making it suitable for routine use in different analytical laboratories. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing the analytical techniques and validation parameters discussed.

Table 1: Advanced Analytical Techniques for this compound

TechniquePrincipleApplication in this compound Research
GC-MS Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection. nih.govnih.govIdentification and quantification in complex mixtures, monitoring reaction kinetics, and analysis of byproducts. nih.govcolab.ws
HPLC-UV Separation of compounds based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. basicmedicalkey.comresearchgate.netRoutine quality control, stability studies, and dissolution testing. nih.govmdpi.com
SPE Sample cleanup and concentration by selectively retaining the analyte on a solid sorbent. sigmaaldrich.comresearchgate.netRemoval of matrix interferences and pre-concentration of the analyte from various samples. windows.netnih.gov

Table 2: Key Validation Parameters for Analytical Procedures

ParameterDefinitionImportance for this compound Analysis
LOD The lowest concentration of an analyte that can be reliably detected. cdc.govchromatographyonline.comEstablishes the detection capability of the method.
LOQ The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. loesungsfabrik.denih.govresearchgate.netDefines the lower limit of the quantitative range of the method.
Recovery The efficiency of the entire analytical procedure, including sample preparation. nih.govEnsures accurate quantification, especially in complex matrices.
Selectivity The ability to measure the analyte in the presence of other components. fda.govPrevents interference from other compounds in the sample, ensuring the accuracy of the results.
Reproducibility The precision of the method across different laboratories. mdpi.comDemonstrates the robustness and transferability of the method.

Computational Chemistry Approaches in 2 Acetoxymethylphenol Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. bohrium.comacs.org It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. wikipedia.orgusda.gov DFT calculations focus on the electron density, a function of only three spatial variables, rather than the complex multi-electron wavefunction, to determine the energy and properties of a molecule. nih.govscielo.org.mx

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 2-acetoxymethylphenol must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and systematically adjusting their positions until a minimum energy structure is found. researchgate.net At this equilibrium geometry, the net forces on the atoms are zero. talete.mi.it

The optimization is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that defines the mathematical functions used to describe the electron orbitals. tandfonline.comrsc.org The result is a detailed picture of the molecule's structure, including precise bond lengths, bond angles, and dihedral (torsional) angles. While a definitive, published optimized geometry for this compound is scarce, DFT calculations have been performed on its isomer, guaiacyl acetate (B1210297), in studies of reaction mechanisms. uantwerpen.be

Table 1: Illustrative Optimized Geometric Parameters for a Phenolic Compound (Generic Example)

ParameterTypeValue
C1-C2 Bond LengthÅngström (Å)1.40
O-H Bond LengthÅngström (Å)0.97
C-O-H Bond AngleDegrees (°)109.5
Ring Dihedral AngleDegrees (°)0.0

Note: This table is illustrative and does not represent experimentally verified data for this compound. It shows the type of data obtained from a geometry optimization calculation.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy suggests a better electron donor. researchgate.net

LUMO : Represents the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. tandfonline.com

This analysis is fundamental in predicting how this compound might interact with other molecules, including biological targets. Studies on various phenolic compounds consistently use HOMO-LUMO analysis to explain antioxidant activity and reactivity. nih.govmdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Phenolic Compound (Generic Example)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Note: This table provides example values to illustrate the output of a DFT electronic structure calculation. Specific values for this compound would require a dedicated computational study.

Conceptual DFT provides a framework to quantify global chemical concepts based on how the energy of the system changes with respect to the number of electrons. These descriptors help in understanding and predicting the global reactivity of a molecule. Key quantities include: acs.orgscielo.org.mx

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These calculated parameters are invaluable for comparing the reactivity of this compound against other similar compounds without resorting to experimentation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity or a specific property. nih.govresearchgate.net If a QSAR model were to be developed for a series of compounds including this compound, the goal would be to predict a specific activity (e.g., antioxidant capacity, toxicity) based on its structural features. bohrium.comresearchgate.netoup.com

The first step in QSAR is to translate the chemical structure of this compound into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule. Software can generate thousands of descriptors, which are generally categorized as: talete.mi.itresearchgate.netalvascience.com

0D/1D Descriptors : Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors : Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors : Based on the 3D optimized geometry (e.g., molecular volume, surface area).

Quantum-Chemical Descriptors : Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

From this large pool, a smaller, relevant subset of descriptors is chosen through statistical methods to avoid overfitting and redundant information. rsc.org The selection process is crucial for building a robust and interpretable model.

Table 3: Illustrative Molecular Descriptors for QSAR Analysis

Descriptor TypeDescriptor NameDescription
1DMolecular Weight (MW)The sum of the atomic weights.
2DNumber of Rotatable Bonds (RBN)Counts single bonds that allow free rotation.
2DTopological Polar Surface Area (TPSA)Surface area of polar atoms, related to transport.
3DMolecular VolumeThe volume of the space occupied by the molecule.
Quantum-ChemicalDipole MomentA measure of the molecule's overall polarity.
Quantum-ChemicalHOMO EnergyEnergy of the highest occupied molecular orbital.

Once descriptors are selected, a mathematical model is built to correlate them with the observed activity. Regression analysis is a common approach. nih.govnih.gov

Multiple Linear Regression (MLR) : This method creates a simple linear equation that relates the activity to several descriptors. The output is an easily interpretable formula. researchgate.net For example, a hypothetical MLR model for the antioxidant activity (pIC50) of a class of phenols might look like: pIC50 = 0.8 * TPSA - 0.5 * HOMO + 1.2 * RBN + 2.1 This equation would suggest that activity increases with higher TPSA and more rotatable bonds, and with lower HOMO energy.

Partial Least Squares (PLS) Regression : PLS is a more advanced technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. It reduces the descriptors to a smaller number of uncorrelated latent variables (principal components) and then performs regression on these components. researchgate.net

The final QSAR model's quality is assessed through rigorous validation techniques to ensure its predictive power for new, untested compounds. rsc.org Such models are instrumental in screening large chemical libraries and prioritizing candidates for synthesis and testing. frontiersin.org

Model Validation (e.g., Cross-validation R²)

The reliability of any computational model, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, hinges on rigorous validation. Model validation assesses the predictive power and robustness of a model on data not used during its development. fastercapital.com A primary technique for this is cross-validation.

Cross-validation is a resampling method that involves partitioning a dataset into subsets. fastercapital.com In a common approach called k-fold cross-validation, the data is divided into 'k' folds or subsets. The model is then trained on k-1 folds and tested on the remaining fold. psu.edu This process is repeated 'k' times, with each fold serving as the test set once. psu.edu This ensures that the model's performance is not dependent on a specific training-test split, thus preventing issues like overfitting, where a model performs well on training data but fails to generalize to new data. fastercapital.com

The performance is often quantified using the coefficient of determination, R² (R-squared). R² measures the proportion of the variance in the dependent variable (e.g., biological activity) that is predictable from the independent variables (e.g., molecular descriptors). fastercapital.com A cross-validated R² (often denoted as Q²) is calculated from the predictions made on the test sets during the cross-validation process. An acceptable Q² value indicates a model with good predictive ability. For instance, a model predicting the binding affinity of this compound derivatives would be considered robust if it demonstrates a high Q² value, signifying its ability to accurately predict the affinity of novel compounds.

The formula R² = 1 - (E(y - ŷ)²) / V(y) is generally recommended for calculating R² in each fold, where E(y - ŷ)² is the mean square error and V(y) is the variance of the observed values. stackexchange.com The final reported metric is typically the average of the R² values from all folds. stackexchange.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and a target macromolecule, typically a protein or nucleic acid. jscimedcentral.commdpi.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. jscimedcentral.comresearchgate.net The process involves two main steps: first, generating a variety of possible binding poses of the ligand within the binding site, and second, using a scoring function to rank these poses based on their predicted binding affinity. jscimedcentral.com This technique is crucial for identifying potential drug candidates by screening large libraries of compounds against a specific biological target. medsci.org For this compound, docking could be used to predict its binding mode within a target enzyme's active site, providing hypotheses about its mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of the ligand-receptor complex, such as conformational changes and the stability of interactions. mdpi.comdovepress.com An MD simulation of a this compound-protein complex would start with the best-docked pose and simulate its behavior over nanoseconds, assessing the stability of the binding and the specific interactions that maintain the complex. mdpi.comnih.gov

Ligand-Target Interaction Analysis

Following molecular docking and MD simulations, a detailed analysis of the interactions between the ligand and its target is essential for understanding the basis of molecular recognition. nih.govplos.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic interactions. jscimedcentral.comeasychair.org

For this compound, its chemical structure suggests several potential interactions:

Hydrogen Bonding: The hydroxyl (-OH) group and the carbonyl oxygen (C=O) in the ester group can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in the target's binding pocket. plos.org

Pi-Alkyl and Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-alkyl interactions with alkyl side chains of amino acids or pi-pi stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan.

Analyzing these interactions helps to rationalize the binding affinity and specificity of the ligand. researchgate.net For example, identifying key amino acid residues that form strong hydrogen bonds with the hydroxyl group of this compound can guide the design of more potent inhibitors. plos.org

Interaction TypePotential this compound MoietyPotential Target Amino Acid Residues
Hydrogen Bond (Donor)Hydroxyl group (-OH)Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Hydroxyl group (-OH), Carbonyl oxygen (C=O)Histidine, Lysine, Arginine
HydrophobicPhenyl ringAlanine, Valine, Leucine, Isoleucine
Aromatic (Pi-Pi Stacking)Phenyl ringPhenylalanine, Tyrosine, Tryptophan

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the target is unknown. dergipark.org.tr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dergipark.org.trresearchgate.net

For this compound, a pharmacophore model could be generated based on its key chemical features:

A Hydrogen Bond Donor (from the hydroxyl group).

A Hydrogen Bond Acceptor (from the carbonyl and hydroxyl oxygens).

An Aromatic Ring (the phenyl group).

A Hydrophobic feature (associated with the phenyl ring).

By aligning a set of known active molecules and identifying their common features, a 3D pharmacophore model can be constructed. researchgate.net This model then serves as a 3D query to screen virtual databases for new compounds that match the pharmacophore and are therefore likely to be active. medsci.orgnih.gov

Pharmacophoric FeatureMoiety in this compound
Aromatic RingPhenyl group
Hydrogen Bond DonorHydroxyl group
Hydrogen Bond AcceptorHydroxyl group, Ester carbonyl
Hydrophobic CenterPhenyl group

Ligand-Based Design Principles

Ligand-based drug design leverages the knowledge of known active molecules, like this compound, to develop new and improved therapeutic agents. fiveable.mebiosolveit.de This approach is particularly valuable when the three-dimensional structure of the biological target is not available. dergipark.org.tr The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com

Several computational strategies fall under ligand-based design:

Similarity Searching: This involves screening compound libraries to find molecules that are structurally similar to a known active ligand (the query molecule). Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophoric features. researchgate.netbiosolveit.de

Scaffold Hopping: This technique aims to discover new molecular backbones (scaffolds) that can support the same pharmacophoric features as the original ligand. biosolveit.de Starting with this compound, scaffold hopping tools could identify different core structures that maintain the crucial hydrogen bonding and aromatic features required for activity.

Bioisosteric Replacement: This principle involves substituting a part of the molecule with a chemical group (a bioisostere) that retains similar physical or chemical properties, potentially improving the compound's potency or pharmacokinetic profile. drugdesign.org For example, the hydroxyl group on this compound could be replaced with other hydrogen-bonding groups to explore new interactions.

These design principles, informed by pharmacophore models and QSAR studies, guide the creative process of designing novel molecules with desired biological effects. drugdesign.org

Biological Activity and Mechanistic Investigations of 2 Acetoxymethylphenol in Vitro Focus

In Vitro Mechanistic Studies of 2-Acetoxymethylphenol Interactions

Reactive Oxygen Species (ROS) Induced Mechanisms

Quinone Methide Formation Pathways

This compound can serve as a precursor to a highly reactive electrophilic intermediate known as a quinone methide (QM). acs.org This transformation is a key aspect of its biological activity. Quinone methides are transient species that can be generated from stable precursors like this compound under specific conditions. wikipedia.orgresearchgate.net The formation of quinone methides can be initiated through various mechanisms, including direct 2-electron oxidation of the parent phenol (B47542) or the elimination of a good leaving group. nih.gov In the case of this compound, the acetoxy group can function as a leaving group to facilitate the formation of the ortho-quinone methide.

These reactive intermediates are potent electrophiles and Michael acceptors, readily reacting with nucleophiles. wikipedia.org Their reactivity is a central element in their ability to interact with biological macromolecules. nih.gov The generation of quinone methides from phenolic compounds has been implicated in both the toxic and beneficial effects of these parent compounds. wikipedia.orgnih.gov

Some studies have explored the use of H2O2 to trigger the formation of quinone methides from precursor molecules, a strategy that holds potential for targeted therapies. acs.orgresearchgate.net This approach leverages the higher levels of reactive oxygen species (ROS) often found in tumor cells compared to normal cells. researchgate.net

DNA Cross-Linking Mechanisms

Quinone methides generated from precursors like this compound are capable of alkylating DNA, a process that can lead to the formation of DNA cross-links. acs.orgbaseclick.eu These cross-links can occur within the same DNA strand (intrastrand) or between the two strands of the double helix (interstrand). wikipedia.org By covalently linking the DNA strands, these agents can prevent the necessary separation of the strands for essential cellular processes like replication and transcription, ultimately leading to cell death. wikipedia.orgnih.gov

The alkylation of DNA by quinone methides is not random. They tend to react with specific nucleophilic sites on the DNA bases. acs.orgnih.gov Studies have shown that quinone methides can form adducts at various positions on deoxynucleosides, including the N1 and N2 positions of deoxyguanosine (dG) and the N6 position of deoxyadenosine (B7792050) (dA). acs.orgnih.gov The formation of these adducts represents a critical step in the mechanism of action for many DNA-damaging agents.

The ability to induce DNA cross-linking has made compounds that generate quinone methides valuable in the development of anticancer therapies. acs.orgresearchgate.net The selective activation of these agents in tumor cells, for instance by exploiting the higher ROS levels, is a promising strategy to minimize toxicity to normal cells. acs.orgresearchgate.net

Enzyme Inhibition and Modulation

The biological activity of this compound and related compounds can also be attributed to their ability to inhibit or modulate the activity of various enzymes. bioivt.comekb.eg Enzyme inhibition can occur through different mechanisms, including direct, reversible inhibition where the inhibitor competes with the substrate for the enzyme's active site. bioivt.com

Some phenolic compounds have been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govnih.gov Inhibition of these enzymes can reduce the breakdown of complex carbohydrates into absorbable monosaccharides, a mechanism relevant to managing post-prandial hyperglycemia. nih.gov

Furthermore, the modulation of antioxidant enzymes is another area of investigation. mdpi.com Cells possess a suite of antioxidant enzymes to combat oxidative stress. mdpi.com Compounds that can influence the expression or activity of these enzymes can have a significant impact on cellular health and disease processes. For instance, some compounds can enhance the antioxidant capacity of cells, offering a protective effect. mdpi.com In other contexts, inhibiting specific enzymes, like topoisomerases, which are crucial for DNA replication and organization, is a key strategy in cancer chemotherapy. mdpi.commdpi.com

The table below summarizes the inhibitory activity of various compounds on different enzymes as reported in the literature.

Compound/ExtractTarget EnzymeIC50 ValueSource
Acarboseα-Amylase0.21±0.05 μM/mL nih.gov
Acarboseα-Glucosidase0.21±0.05 μM/mL nih.gov
Free Phenolic Extract (Clove)α-Amylase497.27 µg/mL nih.gov
Bound Phenolic Extract (Clove)α-Amylase553.77 µg/mL nih.gov
Compound 5bGlyoxalase I15 µM ekb.eg

Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis)

The interaction of this compound-derived reactive species with cellular components can lead to significant perturbations in fundamental cellular pathways, most notably the cell cycle and apoptosis (programmed cell death). nih.govnih.gov

The cell cycle is a tightly regulated process that governs cell division and is comprised of four main phases: G1, S, G2, and M. umtm.czresearchgate.net DNA damage, such as that caused by alkylating agents, can trigger cell cycle checkpoints, which are control mechanisms that halt the cell cycle to allow for DNA repair. nih.gov If the damage is too severe to be repaired, the cell may be directed towards apoptosis. Some compounds have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase. nih.gov

Apoptosis is a crucial process for removing damaged or unwanted cells and is characterized by a series of biochemical events leading to distinct morphological changes. nih.gov Many anticancer agents exert their effects by inducing apoptosis in tumor cells. mdpi.com The induction of apoptosis can be triggered by various stimuli, including DNA damage and high levels of ROS. mdpi.com Studies have shown that certain compounds can induce apoptosis in cancer cells without significantly affecting normal cells. acs.orgresearchgate.net For example, some agents have been observed to induce apoptosis in 40-80% of primary leukemic lymphocytes while causing less than 25% cell death in normal lymphocytes. acs.orgresearchgate.net This selective induction of apoptosis is a highly desirable characteristic for chemotherapeutic agents.

Structure-Activity Relationship (SAR) and Molecular Interaction Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. ashp.orgresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key functional groups and structural features responsible for the desired pharmacological effect. ashp.orgnih.gov

For compounds that act via quinone methide formation, SAR studies can elucidate how different substituents on the phenolic ring affect the stability and reactivity of the quinone methide intermediate, and consequently, its biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electrophilicity of the quinone methide and its propensity to react with biological nucleophiles. nih.gov

Molecular interaction studies, often aided by computational methods like molecular docking, provide insights into how a compound binds to its biological target, such as an enzyme or a DNA sequence. nih.govnih.gov These studies can reveal the specific amino acid residues or DNA bases involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information is invaluable for the rational design of new and more potent analogs. ekb.eg For instance, if a particular functional group is found to be crucial for binding, it can be retained or optimized in subsequent drug design efforts. nih.gov Conversely, parts of the molecule that contribute to toxicity or have poor pharmacokinetic properties can be modified or replaced. nih.gov

Impact of Substituents on Biological Response

The biological activity of this compound is intrinsically linked to its ability to act as a precursor for the formation of a reactive intermediate, o-quinone methide (o-QM). The generation of this intermediate is a critical step, and its efficiency is heavily influenced by the nature and position of substituents on the phenolic ring. researchgate.net

Studies on related arylboronic ester precursors, which generate phenolic intermediates, have demonstrated that the electronic properties of aromatic substituents play a crucial role. researchgate.netwisconsin.edu Electron-donating groups, such as methoxy (B1213986) (OMe) or methyl (CH3), on the aromatic ring significantly facilitate the formation of quinone methides. researchgate.netwisconsin.edu This enhancement of QM formation is expected to lead to a more potent biological response, such as increased DNA alkylation or cross-linking efficiency. wisconsin.edu Conversely, electron-withdrawing substituents tend to hinder the generation of QMs. researchgate.net

A quantitative relationship between the structure and activity has been explored for arylboronic esters that form phenolic precursors, confirming that the reactivity can be predictably adjusted based on the electronic nature of the substituents. researchgate.net Furthermore, the leaving group at the benzylic position also affects QM generation, with better leaving groups like bromide favoring the reaction. wisconsin.edu

While direct comparative studies on a series of substituted this compound derivatives are not extensively detailed in the available literature, the underlying principle of substituent effects on the formation of the key reactive intermediate provides a clear framework for understanding its structure-activity relationship. researchgate.netwisconsin.edu For instance, a related compound, 2-methoxy-5-(acetoxymethyl)phenol, has been identified in the plant Rumex hastatus, which is noted for its medicinal properties, suggesting that substituted analogs are of biological interest. tandfonline.com

Table 1: Impact of Aromatic Substituents on Quinone Methide (QM) Formation from Phenolic Precursors

Substituent TypeExample GroupsEffect on QM FormationImplication for Biological Activity
Electron-Donating-OCH₃ (Methoxy), -OH (Hydroxyl), -CH₃ (Methyl)Favorable / EnhancedIncreased potency (e.g., DNA damage)
Electron-Withdrawing-NO₂ (Nitro), -F (Fluoro)Unfavorable / HinderedDecreased potency

Molecular Interactions with Biological Targets

The primary mechanism of action for this compound in a biological context involves its conversion to an electrophilic intermediate, o-quinone methide (o-QM), which can then covalently bind to biological nucleophiles such as DNA. acs.org Research using this compound as a stable precursor has provided detailed insights into these molecular interactions, particularly with deoxynucleosides, the building blocks of DNA. acs.org

Upon activation, the generated o-QM is a highly reactive species that readily alkylates DNA. acs.org In vitro studies have investigated the adducts formed between this o-QM and individual deoxynucleosides. The interactions are specific, targeting nucleophilic sites on the DNA bases:

Deoxyguanosine (dG): The QM readily forms an adduct with the N7 position of guanine. This adduct is notably unstable and can undergo deglycosylation or act as a reservoir for the QM, allowing the reactive intermediate to be regenerated and transferred to other nucleophiles. acs.org

Deoxyadenosine (dA): A strong nucleophilic site at the N1 position of adenine (B156593) reacts with the QM to form an adduct. acs.org

Deoxycytidine (dC): The N3 position of cytosine is also a target for the QM, leading to the formation of a distinct adduct. acs.org

These interactions highlight that the biological effect of this compound is mediated by its transformation into a potent alkylating agent that can directly modify the genetic material. acs.org The formation of these DNA adducts can disrupt normal cellular processes, a mechanism that is central to the activity of many alkylating anticancer drugs. acs.org The transient nature of some of these adducts, particularly the N7-dG adduct, suggests a complex kinetic profile where the QM can be released and repartitioned, potentially prolonging its biological activity. acs.org

Table 2: Observed Molecular Interactions of o-Quinone Methide (from this compound) with Deoxynucleosides

Biological TargetSite of InteractionType of InteractionResulting Product
Deoxyguanosine (dG)N7Covalent AlkylationUnstable Adduct
Deoxyadenosine (dA)N1Covalent AlkylationAdduct
Deoxycytidine (dC)N3Covalent AlkylationAdduct

Synergistic and Antagonistic Activity Investigations in Vitro

Based on a review of the available scientific literature, dedicated in vitro studies investigating the synergistic or antagonistic activities of this compound in combination with other agents have not been reported. Research has primarily focused on its role as a quinone methide precursor and its direct interactions with biological targets. wisconsin.eduacs.org

Broader Biological Activity Screening (In Vitro)

Antioxidant Properties (Relevant to Phenolic Compounds)

Phenolic compounds as a class are widely recognized for their potential antioxidant properties, which are typically evaluated using assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and ABTS radical scavenging. mdpi.comresearchgate.netnih.gov These properties are generally attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals. mdpi.com

However, specific in vitro studies designed to quantify the antioxidant activity of this compound itself are not present in the reviewed literature. The focus of existing research has been on its function as a pro-drug for generating quinone methides rather than its capacity as a direct free-radical scavenger. acs.org

Antimicrobial Investigations (e.g., Antibacterial, Antifungal)

A review of the scientific literature indicates a lack of studies focused on the antimicrobial properties of this compound. Standard in vitro screening assays to determine its efficacy against common bacterial or fungal pathogens have not been reported.

Other In Vitro Bioactivity Assessments (e.g., Antiviral, Anti-inflammatory)

While direct antiviral or comprehensive anti-inflammatory screening of this compound has not been reported, related research provides some context. A study on compounds isolated from Liriodendron tulipifera investigated the biological activity of an isomer, 4-acetoxymethylphenol. jst.go.jp In that specific research, 4-acetoxymethylphenol was evaluated for its effect on the proliferation of activated hepatic stellate cells (HSC-T6), a model related to liver fibrosis, and was found to not have significant antiproliferative activity. jst.go.jp The study also assessed its impact on the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in macrophage cells, although specific results for this isomer were not detailed as it was not one of the primary active compounds identified. jst.go.jp

There are no specific reports in the reviewed literature detailing the in vitro evaluation of this compound for antiviral activity.

Environmental Fate and Degradation Pathways of 2 Acetoxymethylphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological means, such as light or chemical reactions. noack-lab.comnormecows.com

Photodegradation is a process where light energy drives chemical reactions that break down compounds. nih.gov The exposure of 2-acetoxymethylphenol to sunlight can initiate photooxidative degradation, leading to the breaking of polymer chains and the formation of free radicals. nih.gov This process is influenced by factors such as light intensity and the presence of photosensitizers in the environment. medcraveonline.com The absorption of UV or visible light can cause physical and chemical changes in the compound's structure. nih.gov

Chemical hydrolysis is a significant pathway for the abiotic degradation of this compound. In aqueous environments, the ester group of this compound can be hydrolyzed to yield 2-hydroxybenzyl alcohol (salicyl alcohol) and acetic acid. googleapis.com This reaction can be influenced by the pH of the surrounding medium. nih.gov

Oxidation processes also contribute to the degradation of this compound. Phenolic compounds are susceptible to oxidation, which can be initiated by various oxidizing agents present in the environment. researchgate.net This can lead to the formation of quinone-type structures and other oxidation products. researchgate.netresearchgate.net The presence of reactive oxygen species can further accelerate the degradation process.

Biotic Degradation Pathways (Microbial Metabolism)

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. redalyc.orgscielo.org.co This is a crucial process in the natural recycling of organic matter. wikipedia.org

Microorganisms produce a wide array of enzymes that can catalyze the degradation of complex organic molecules. frontiersin.org The degradation of this compound likely begins with the enzymatic hydrolysis of the ester bond by esterases or lipases, releasing 2-hydroxybenzyl alcohol and acetate (B1210297). nih.gov The resulting 2-hydroxybenzyl alcohol can then be further metabolized by microbial enzymes. This often involves oxidation of the alcohol group and subsequent cleavage of the aromatic ring by oxygenases. nih.gov The degradation process involves two main stages: the adsorption of enzymes onto the compound's surface followed by the hydrolysis or oxidation of its chemical bonds. frontiersin.org

The efficiency of enzymatic degradation can be influenced by several factors, including the chemical structure of the compound and the presence of other substances in the environment. nih.govnih.gov

A diverse community of microorganisms, including bacteria and fungi, is typically involved in the degradation of organic pollutants in the environment. frontiersin.org Different microbial species may act synergistically, with one group of organisms breaking down the initial compound into intermediates that are then utilized by others. plos.org For instance, some bacteria are known for their ability to degrade aromatic compounds, possessing the necessary metabolic pathways to break down the benzene (B151609) ring. frontiersin.org The composition and activity of the microbial community are influenced by environmental factors such as pH, temperature, and the availability of nutrients and oxygen. scielo.org.comdpi.com

Degradation Product Identification and Characterization

The degradation of this compound leads to the formation of various intermediate and final products. A primary degradation product resulting from hydrolysis is 2-hydroxybenzyl alcohol (also known as salicyl alcohol) and acetic acid . googleapis.com

Further microbial metabolism of 2-hydroxybenzyl alcohol can lead to the formation of salicylaldehyde and subsequently salicylic (B10762653) acid through oxidation steps. The aromatic ring of salicylic acid can then be cleaved, leading to the formation of aliphatic compounds such as catechol . These intermediates are eventually mineralized to carbon dioxide and water under aerobic conditions. nih.gov

In some metabolic pathways, the initial oxidation of this compound could potentially lead to the formation of quinone methide intermediates, which are reactive species that can undergo further transformations. researchgate.netresearchgate.netacs.org The identification of these degradation products is crucial for understanding the complete environmental fate of the parent compound.

Table of Identified and Potential Degradation Products:

Compound NameChemical FormulaDegradation Pathway
2-Hydroxybenzyl alcoholC₇H₈O₂Hydrolysis
Acetic acidC₂H₄O₂Hydrolysis
SalicylaldehydeC₇H₆O₂Oxidation
Salicylic acidC₇H₆O₃Oxidation
CatecholC₆H₆O₂Ring Cleavage
Quinone MethideC₇H₆OOxidation

Conceptual Approaches to Environmental Remediation

Bioremediation

Bioremediation utilizes microorganisms to break down and detoxify contaminants. clu-in.orgepa.gov This approach is often considered cost-effective and environmentally friendly. ekb.egnih.gov For phenolic compounds, bioremediation can occur through various mechanisms, including biodegradation, bioaccumulation, and adsorption by microorganisms. ekb.egekb.eg

Intrinsic Bioremediation: This involves monitoring the natural attenuation of contaminants by indigenous microbial populations. clu-in.orgmdpi.com For this to be effective, the existing microorganisms must possess the necessary enzymatic pathways to degrade the target compound. mdpi.com

Biostimulation: This strategy involves the addition of nutrients, electron acceptors (like oxygen or nitrate), or other amendments to stimulate the growth and activity of native microorganisms capable of degrading the contaminant. clu-in.org

Bioaugmentation: This approach involves introducing specific strains of microorganisms with known capabilities to degrade the target pollutant into the contaminated site. frontiersin.org This is particularly useful when the indigenous microbial population lacks the necessary degradative capacity. clu-in.org

Microorganisms, including bacteria, fungi, and algae, have been shown to degrade various phenolic compounds. ekb.egfrontiersin.org The degradation process typically involves enzymatic pathways that cleave the aromatic ring, ultimately converting the pollutant into less harmful substances like carbon dioxide and water. ekb.eg

Table 1: Overview of Bioremediation Strategies for Phenolic Compounds

Remediation StrategyDescriptionKey Considerations
Intrinsic Bioremediation Relies on naturally occurring microorganisms to degrade contaminants without human intervention.Requires a suitable microbial population and favorable environmental conditions. mdpi.com
Biostimulation Enhancement of indigenous microbial activity by adding nutrients and other growth-limiting substances. clu-in.orgThe necessary degrading microorganisms must already be present at the site. clu-in.org
Bioaugmentation Introduction of specific, pre-selected microorganisms to the contaminated site to enhance degradation. frontiersin.orgThe introduced microbes must be able to survive and compete in the new environment.

This table is a conceptual representation and not based on direct studies of this compound.

Chemical Remediation

Chemical remediation methods involve the use of chemical reactions to transform pollutants into less toxic forms. researchgate.net These methods are often faster than bioremediation but can be more costly and may introduce secondary pollutants. ekb.egcore.ac.uk

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic contaminants, including phenolic compounds. researchgate.net A common example is the Fenton process, which uses hydrogen peroxide and an iron catalyst. researchgate.net

Adsorption: This physical process involves the accumulation of contaminants onto the surface of a solid material (adsorbent). core.ac.uknih.gov Activated carbon is a widely used adsorbent for removing organic pollutants from water due to its high surface area and porosity. core.ac.uk Nanomaterials, such as nanocellulose, are also being explored for their high adsorption capacities. rsc.org

Solvent Extraction: This method uses a solvent to separate contaminants from soil or water. nih.govepa.gov The choice of solvent is crucial for efficient extraction. nih.gov

Table 2: Conceptual Chemical Remediation Approaches for Phenolic Compounds

Remediation TechnologyMechanismPotential Application for this compound
Advanced Oxidation Processes (AOPs) Generation of highly reactive species to oxidize the compound. researchgate.netCould break down the aromatic ring and the ester group.
Adsorption Binding of the compound to the surface of an adsorbent material. core.ac.uknih.govActivated carbon or novel nanomaterials could potentially remove it from water. core.ac.ukrsc.org
Solvent Extraction Use of a solvent to dissolve and remove the compound from a matrix. nih.govepa.govCould be applied to contaminated soil or water. epa.gov

This table is a conceptual representation and not based on direct studies of this compound.

The selection of an appropriate remediation strategy depends on various factors, including the concentration and toxicity of the contaminant, the characteristics of the contaminated site, and cost-effectiveness. researchgate.net For a compound like this compound, a combined approach, potentially involving initial chemical treatment to reduce high concentrations followed by bioremediation for polishing, could be a viable strategy.

Future Research Directions

Integration of Multi-Omics Data in Biological Activity Studies

To holistically understand the biological impact of 2-acetoxymethylphenol, future research should move beyond classical bioassays towards an integrated multi-omics approach. nih.govebi.ac.uk This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular perturbations induced by the compound. nih.govmdpi.com Such an approach can reveal not only the primary targets but also the downstream effects and pathway modulations, offering a systems-level understanding of its mechanism of action. nih.govfrontiersin.org

The availability of multi-omics data has transformed biological and medical research, providing avenues for integrated, system-level analyses. nih.gov For instance, proteomics can systematically characterize the quantity and function of proteins in cells treated with phenolic compounds. mdpi.com This is particularly relevant as phenolic compounds can be challenging to study in plant tissues due to interference with protein extraction, a problem that specialized protocols have been developed to overcome. nih.govbenthamdirect.comresearchgate.net

Metabolomics, the large-scale study of small molecules, is another critical layer. Mass spectrometry-based metabolomics is a powerful tool for identifying and quantifying metabolites, providing a snapshot of the metabolic state of a cell or organism. nih.gov Integrating metabolomic data with transcriptomic data has been shown to significantly enhance the biological knowledge extracted, as demonstrated in studies on the effects of toxins. nih.gov

A potential research workflow for this compound could involve:

Exposure: Treating a relevant biological system (e.g., cell lines, model organisms) with this compound.

Data Acquisition: Generating multi-omics datasets (transcriptomics via RNA-Seq, proteomics via mass spectrometry, and metabolomics via GC-MS or LC-MS) from the treated and control groups. nih.gov

Integrated Analysis: Employing bioinformatics tools and statistical methods, such as canonical correlation analysis (CCA) or O2-PLS, to integrate these datasets. nih.gov This integration helps identify correlations between changes in gene expression, protein levels, and metabolite concentrations, thereby uncovering affected biological pathways and mechanisms of action. nih.gov

This integrated approach would provide a rich dataset, enabling the formulation of precise hypotheses about the bioactivity of this compound, far exceeding the insights from traditional methods. nih.gov

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful, resource-efficient avenue for predicting the biological activity and physicochemical properties of chemical compounds. elifesciences.orgthe-innovation.org For this compound, two key computational strategies are poised to accelerate research: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent and selective compounds. wikipedia.orgmdpi.com The development of a robust QSAR model involves calculating molecular descriptors (e.g., constitutional, topological, quantum-chemical) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. turkjps.orgresearchgate.net The predictive power of the model must be rigorously validated to ensure its reliability. mdpi.com

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

DerivativeLogP (Hydrophobicity)Molar RefractivityDipole Moment (Debye)Predicted Activity (IC50, µM)
This compound1.545.22.150
Derivative A1.848.52.535
Derivative B1.242.11.965
Derivative C2.151.02.820

This table is illustrative and does not represent real experimental data.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. jscimedcentral.comjmir.org This method can help identify potential biological targets for this compound and elucidate its binding mode at the atomic level. nih.gov The process involves preparing the 3D structures of the ligand (this compound) and the target protein, then using docking software like AutoDock Vina to simulate the binding process. jmir.org The results are evaluated using a scoring function, which estimates the binding affinity. jscimedcentral.com Docking studies can provide crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the design of analogues with improved binding. nih.govnih.govmdpi.com

Future research should employ these computational tools to build predictive models for the activity of this compound and its derivatives, thereby streamlining the discovery and optimization process. nih.gov

Application of Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. ox.ac.uknih.gov Future research on this compound should focus on developing sustainable synthesis routes that are safer, more efficient, and utilize renewable resources. beilstein-journals.orgrsc.org

Key areas for applying green chemistry to the synthesis of this compound include:

Green Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. stmjournals.com Replacing these with greener alternatives such as water, supercritical CO2, or ionic liquids can significantly reduce the environmental footprint of the synthesis. rsc.orgstmjournals.com

Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can enhance reaction rates and selectivity under mild conditions (ambient temperature and pressure), reducing energy consumption. nih.govrsc.org For the synthesis of this compound, which involves acetylation of a hydroxyl group, a lipase (B570770) enzyme could be investigated as a biocatalyst.

Alternative Energy Sources: Microwave irradiation and ultrasound are recognized as green synthesis techniques that can accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for this compound

ParameterTraditional Synthesis (e.g., Acetic Anhydride (B1165640)/Pyridine)Potential Green Synthesis
Solvent Pyridine (B92270), Dichloromethane (toxic, volatile)Water, Ionic Liquid, or solvent-free
Catalyst Pyridine (reagent and catalyst)Lipase (biocatalyst), solid acid catalyst
Energy Conventional heating (reflux)Microwave irradiation, room temperature
Byproducts Stoichiometric amounts of acid wasteMinimal, often water

By focusing on these principles, future synthetic research can produce this compound and its analogues in a more environmentally benign and economically viable manner.

Development of Novel Analytical Methodologies for Complex Matrices

The ability to accurately detect and quantify this compound in complex matrices such as environmental samples (water, soil), plant tissues, and biological fluids is crucial for studying its distribution, fate, and biological effects. wiley.comresearchgate.net Future research should focus on developing and validating novel, sensitive, and selective analytical methods for this purpose.

Challenges in analyzing compounds in complex matrices include interference from other components, low analyte concentrations, and matrix effects that can suppress or enhance the analytical signal. wiley.com While standard techniques like HPLC-UV may be suitable for simple samples, more advanced methodologies are needed for complex, low-concentration scenarios.

Future analytical development should explore:

Advanced Chromatographic Separations: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster separations and higher resolution compared to conventional HPLC.

Mass Spectrometry (MS) Detection: Coupling liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) offers exceptional selectivity and sensitivity. This allows for the confident identification and quantification of this compound even in highly complex samples by monitoring specific precursor-to-product ion transitions.

Novel Sample Preparation Techniques: Developing efficient sample extraction and clean-up methods is critical. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be optimized to selectively isolate this compound from matrix components, thereby improving analytical accuracy and precision.

The validation of these new methods according to established guidelines is paramount to ensure their reliability for research applications. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetoxymethylphenol
Reactant of Route 2
Reactant of Route 2
2-acetoxymethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.